molecular formula C3H5N5O B1393720 5-Amino-1,3,4-oxadiazole-2-carboximidamide CAS No. 1255147-19-3

5-Amino-1,3,4-oxadiazole-2-carboximidamide

Cat. No.: B1393720
CAS No.: 1255147-19-3
M. Wt: 127.11 g/mol
InChI Key: IVMIZMPGFHHODC-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-oxadiazole-2-carboximidamide is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is known for its significant chemical and biological properties, making it a valuable compound in various scientific fields .

Biochemical Analysis

Biochemical Properties

5-Amino-1,3,4-oxadiazole-2-carboximidamide plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the binding of phosphatidylinositol-3,4,5-trisphosphate to the AKT pleckstrin homology domain, a key component of the PI3K signaling pathway This interaction is significant because the PI3K pathway is involved in cell growth, proliferation, and survival, and its dysregulation is linked to various cancers

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to affect the phosphorylation levels of the AKT enzyme, thereby altering downstream signaling events . This modulation can lead to changes in cell proliferation, apoptosis, and metabolic activity, highlighting the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the pleckstrin homology domain of the AKT enzyme, preventing its interaction with phosphatidylinositol-3,4,5-trisphosphate . This inhibition disrupts the PI3K signaling pathway, resulting in altered cellular responses. Additionally, the compound’s structure allows it to form hydrogen bonds with target molecules, further stabilizing these interactions and enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the PI3K signaling pathway without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and off-target interactions. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its primary mode of action involves the inhibition of the PI3K signaling pathway, which plays a pivotal role in cellular metabolism . By disrupting this pathway, the compound can alter metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns enable the compound to interact with its target molecules effectively, enhancing its inhibitory effects on the PI3K signaling pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3,4-oxadiazole-2-carboximidamide typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . Another method includes the use of tosyl chloride to mediate the reaction of acylsemicarbazides and acylthiosemicarbazides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3,4-oxadiazole-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and carboximidamide groups, which are reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate and reducing agents such as hydrogen gas. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Synthesis of 5-Amino-1,3,4-oxadiazole-2-carboximidamide

The synthesis of 5-amino-1,3,4-oxadiazole derivatives typically involves cyclization reactions of thiosemicarbazides or hydrazides with various reagents. Common methods include:

  • Cyclization with Acylhydrazides : This method utilizes acylhydrazides and isocyanates to produce 5-substituted oxadiazoles through one-pot synthesis techniques that are eco-friendly and efficient .
  • Electro-cyclization : This approach involves the electro-cyclization of semicarbazones to yield 5-aryl-2-amino-1,3,4-oxadiazoles with high yields .

These synthetic pathways are advantageous as they often employ inexpensive and readily available reagents, making them suitable for large-scale production.

Biological Activities

The biological activities of 5-amino-1,3,4-oxadiazole derivatives have been extensively studied. The compound exhibits a wide range of pharmacological properties:

Antimicrobial Activity

Research has shown that oxadiazole derivatives possess significant antimicrobial properties against various pathogens:

  • Antibacterial : Compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antifungal : Some derivatives also exhibit antifungal activity against strains like Candida albicans.

Anticancer Properties

5-Amino-1,3,4-oxadiazole derivatives have been evaluated for their anticancer potential:

  • In Vitro Studies : Various synthesized compounds have shown promising results in inhibiting cancer cell growth across multiple cell lines, including those from breast and CNS cancers. For example, certain derivatives exhibited over 90% inhibition in cancer cell proliferation assays .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of these compounds have been assessed using models such as carrageenan-induced edema in rats. Some derivatives have shown effectiveness comparable to standard anti-inflammatory drugs like diclofenac sodium .

Anticonvulsant Activity

Research indicates that specific oxadiazole derivatives can exhibit anticonvulsant effects in animal models, suggesting potential for use in epilepsy treatment .

Case Study 1: Anticancer Activity

In a study by Salahuddin et al., various substituted 1,3,4-oxadiazol derivatives were synthesized and screened for anticancer activity at the National Cancer Institute. Notably, one compound showed a remarkable growth inhibition rate against CNS cancer cells (SNB-75) with a mean growth percentage of 95.70% .

Case Study 2: Antimicrobial Efficacy

A series of new sulfonyl amino 1,3,4-oxadiazole derivatives were tested for their antimicrobial properties. The results indicated that several compounds were significantly more effective than standard antibiotics like chloramphenicol against resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeExample CompoundsEfficacy
AntimicrobialVarious sulfonyl amino oxadiazolesEffective against Staphylococcus aureus
AnticancerCompound from Salahuddin et al.>90% inhibition on SNB-75 (CNS cancer)
Anti-inflammatoryDisubstituted oxadiazolesComparable to diclofenac sodium
AnticonvulsantSubstituted oxadiazolesActivity observed in MES model

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,3,4-oxadiazole-2-carboximidamide is unique due to its specific arrangement of nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a versatile compound in scientific research .

Biological Activity

5-Amino-1,3,4-oxadiazole-2-carboximidamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features an oxadiazole ring that is known for its role in various biological activities. The presence of amino and carboximidamide groups contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a wide range of biological activities including antimicrobial , anti-inflammatory , anticancer , and antidiabetic effects. Specifically, studies have shown that compounds with the oxadiazole core can effectively inhibit bacterial growth and possess cytotoxic properties against cancer cell lines.

Antimicrobial Activity

A significant body of literature highlights the antimicrobial potential of 5-amino-1,3,4-oxadiazole derivatives. For instance:

  • Dhumal et al. (2016) reported that certain oxadiazole derivatives demonstrated strong antitubercular activity against Mycobacterium bovis BCG, indicating potential for tuberculosis treatment .
  • Desai et al. (2018) identified compounds with oxadiazole scaffolds that exhibited notable efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, surpassing the activity of standard antibiotics like gentamicin .

Cytotoxicity Studies

Cytotoxicity assessments have shown varying degrees of effectiveness against cancer cell lines:

  • A study by Li et al. (2020) evaluated a series of 2,5-disubstituted 1,3,4-oxadiazoles and found significant cytotoxic effects against HeLa and MCF-7 cells, with IC50 values indicating potent activity .
  • In another investigation, compounds were shown to enhance cell viability under certain conditions, suggesting a dual role in promoting healthy cell function while also exerting cytotoxic effects on malignant cells .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to apoptosis.
  • Molecular Docking Studies : Computational studies have suggested that these compounds bind effectively to active sites of various proteins involved in disease processes (e.g., epidermal growth factor receptor) .

Case Studies and Research Findings

StudyFindingsBiological Activity
Dhumal et al. (2016)Strong inhibition of Mycobacterium bovis BCGAntitubercular
Desai et al. (2018)Effective against S. aureus and B. subtilisAntibacterial
Li et al. (2020)IC50 values of 19.9 μM against HeLa cellsCytotoxic
Hkiri et al. (2019)Antibacterial activity against multiple strainsAntimicrobial

Properties

IUPAC Name

5-amino-1,3,4-oxadiazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-1(5)2-7-8-3(6)9-2/h(H3,4,5)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMIZMPGFHHODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258987
Record name 1,3,4-Oxadiazole-2-carboximidamide, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-19-3
Record name 1,3,4-Oxadiazole-2-carboximidamide, 5-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-2-carboximidamide, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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